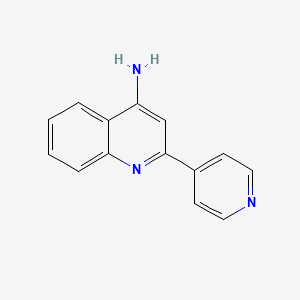
(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol is a synthetic organic compound that features a unique combination of azetidine and tetrahydropyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Azetidine Ring to the Tetrahydropyran Ring: This step often involves nucleophilic substitution reactions where the azetidine ring is introduced to a pre-formed tetrahydropyran ring.
Introduction of the Ethoxy Group: This can be done through etherification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with azetidine and tetrahydropyran rings are often studied for their pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol exerts its effects would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-(Azetidin-1-ylmethyl)-tetrahydro-2H-pyran-3-ol: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2R,3S)-2-(Pyrrolidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol: Contains a pyrrolidine ring instead of an azetidine ring, which could influence its chemical properties and applications.
Uniqueness
The presence of both azetidine and tetrahydropyran rings, along with the ethoxy group, makes (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol unique. This combination of structural features may confer distinct reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(2R,3S)-2-(azetidin-1-ylmethyl)-6-ethoxyoxan-3-ol |
InChI |
InChI=1S/C11H21NO3/c1-2-14-11-5-4-9(13)10(15-11)8-12-6-3-7-12/h9-11,13H,2-8H2,1H3/t9-,10+,11?/m0/s1 |
InChI-Schlüssel |
HQWXJNQFVJFMII-MTULOOOASA-N |
Isomerische SMILES |
CCOC1CC[C@@H]([C@H](O1)CN2CCC2)O |
Kanonische SMILES |
CCOC1CCC(C(O1)CN2CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)



